molecular formula C24H23N3O4 B417757 GPR41 agonist-1

GPR41 agonist-1

Cat. No.: B417757
M. Wt: 417.5g/mol
InChI Key: UWQXWOJVNASZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GPR41 agonist-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Chemical Reactions Analysis

GPR41 agonist-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GPR41 agonist-1 has several scientific research applications, including:

    Chemistry: It is used to study the activation and signaling pathways of GPR41, which is important for understanding the receptor’s role in metabolic processes.

    Biology: It is used to investigate the effects of GPR41 activation on cellular functions and metabolic pathways.

    Medicine: It is used in research related to insulin-related diseases, such as diabetes, to explore potential therapeutic applications.

    Industry: It is used in the development of new drugs targeting GPR41 for the treatment of metabolic disorders

Mechanism of Action

GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G protein-coupled receptor. Upon activation, GPR41 initiates a signaling cascade involving the activation of G proteins, which in turn activate various downstream signaling pathways. These pathways include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, and the mitogen-activated protein kinase pathway, which regulates gene expression and cellular responses .

Comparison with Similar Compounds

GPR41 agonist-1 is similar to other G protein-coupled receptor agonists, such as those targeting GPR43 and GPR120. it is unique in its high specificity and potency for GPR41. Similar compounds include:

This compound stands out due to its specific activation of GPR41, making it a valuable tool for studying the receptor’s role in metabolic processes and its potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)

InChI Key

UWQXWOJVNASZLI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Origin of Product

United States

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